1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol
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Description
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, or PTE, is an organic compound that has been used in a variety of scientific research applications. PTE is a small molecule that has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It is a synthetic compound that is synthesized through a two-step reaction involving the reaction of thiophene-2-carbaldehyde with an amine. PTE has been studied in both in vivo and in vitro applications, and its mechanism of action, biochemical and physiological effects, and pharmacodynamics have been explored.
Scientific Research Applications
Synthesis and Characterization of New Compounds
Research has explored the synthesis and characterization of new compounds that share structural similarities with "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol." For instance, Parveen et al. (2008) developed a series of hydroxy pyrazolines derived from a precursor obtained via the Claisen–Schmidt condensation, showcasing the compound's utility in synthesizing structurally diverse derivatives with potential for further chemical transformations and applications in materials science (Parveen, Iqbal, & Azam, 2008).
Development of Chemosensors
Another significant application involves the development of chemosensors for detecting metal ions. Patil et al. (2017) synthesized vitamin K3 derivatives structurally related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol," demonstrating their effectiveness as chemosensors for transition metal ions. This research underscores the potential of such compounds in environmental monitoring and analytical chemistry (Patil et al., 2017).
Catalysis and Peptide Synthesis
In the realm of catalysis and synthetic methodology, Dine et al. (2015) reported on the use of a phenylboronic acid derivative for amide bond synthesis, indicating the role of structurally similar compounds in facilitating the formation of amides at room temperature. This methodology could be applied to a broad range of substrates, offering a green alternative for peptide bond formation in pharmaceutical synthesis (Dine, Erb, Berhault, Rouden, & Blanchet, 2015).
Advanced Material Synthesis
Moreover, compounds related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol" have been employed in the synthesis of advanced materials. For instance, Zarandona et al. (2020) developed chitosan films incorporating β-cyclodextrin complexes for controlled release of bioactives, highlighting the compound's relevance in creating functional materials for the food and pharmaceutical industries (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
properties
IUPAC Name |
1-phenyl-2-(thiophen-2-ylmethylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQMSVDIPEADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol |
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